

# An In-depth Technical Guide to 2-(2-Bromoethyl)benzaldehyde

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## Compound of Interest

Compound Name: 2-(2-Bromoethyl)benzaldehyde

Cat. No.: B1278586

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## Chemical Identity and Nomenclature

IUPAC Name: **2-(2-bromoethyl)benzaldehyde**<sup>[1]</sup>

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

- o-(2-Bromoethyl)benzaldehyde<sup>[2]</sup>
- 1-Formyl-2-(2-bromoethyl)benzene<sup>[2]</sup>
- 2-Bromoethyl benzaldehyde<sup>[2]</sup>
- Benzaldehyde, 2-(2-bromoethyl)-<sup>[1]</sup>

CAS Number: 22901-09-3<sup>[3]</sup>

## Physicochemical and Safety Data

The key physical, chemical, and safety properties of **2-(2-Bromoethyl)benzaldehyde** are summarized below. This data is essential for handling, reaction planning, and safety assessments in a laboratory setting.

**Table 2.1: Physicochemical Properties**

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO	[3]
Molecular Weight	213.07 g/mol	[3]
Appearance	Pale yellow liquid/oily liquid	[2][3]
Density	1.448 g/cm <sup>3</sup>	[3]
Boiling Point	273.74 °C at 760 mmHg	[3]
Flash Point	81 °C	[4]
Refractive Index	1.5858	[4]
XLogP3	2.7	[4]
Topological Polar Surface Area	17.1 Å <sup>2</sup>	[4]

**Table 2.2: Hazard and Safety Information**

Hazard Statement Code	Description
H302	Harmful if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation
Data sourced from ECHA C&L Inventory notifications.[4]	

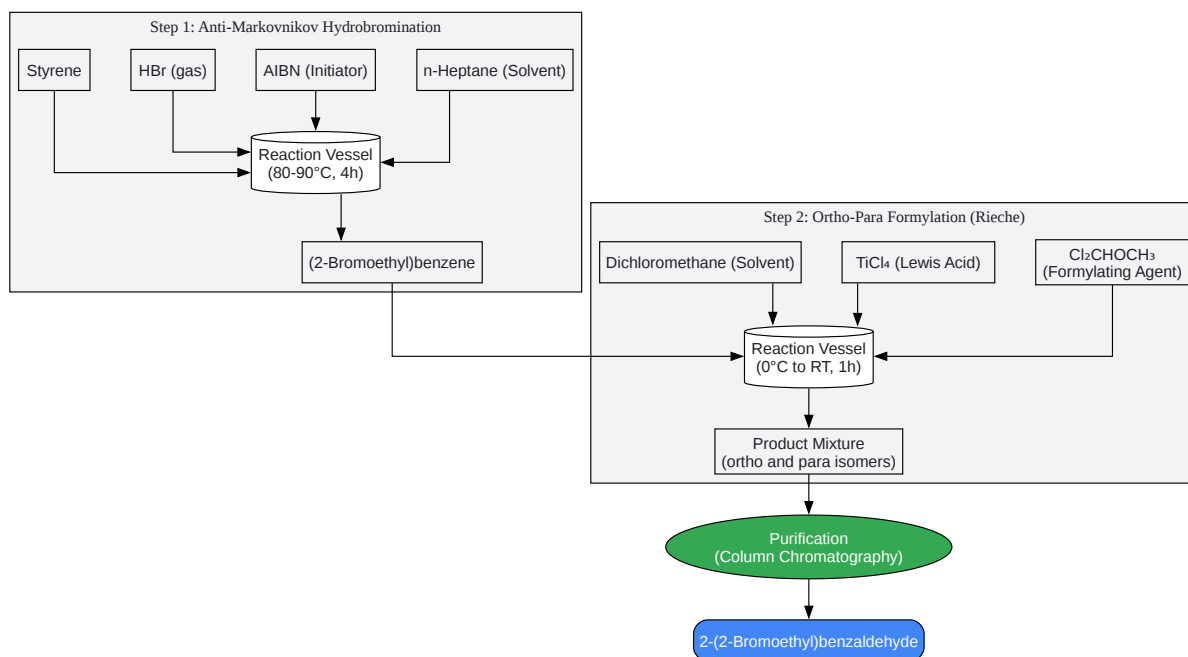
## Synthesis and Reactivity

**2-(2-Bromoethyl)benzaldehyde** is a valuable bifunctional molecule, featuring both a reactive aldehyde group and a primary alkyl bromide. This dual reactivity makes it a versatile

intermediate in organic synthesis, particularly for constructing complex cyclic and heterocyclic structures.<sup>[3]</sup>

## Logical Synthesis Workflow

While specific, detailed industrial synthesis protocols are proprietary, a logical and common laboratory-scale synthesis can be proposed based on established chemical transformations. The workflow involves two primary steps: the formation of the bromoethylbenzene precursor, followed by ortho-formylation.



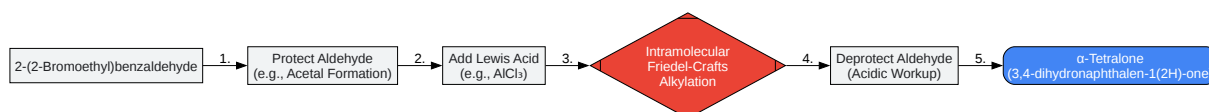
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Plausible two-step synthesis of **2-(2-Bromoethyl)benzaldehyde**.

## Key Chemical Reactions

The unique arrangement of the aldehyde and bromoethyl groups on the benzene ring allows for a range of transformations. The aldehyde is susceptible to nucleophilic additions, while the alkyl bromide is an excellent substrate for nucleophilic substitution ( $S_N2$ ) reactions.<sup>[3]</sup> A particularly powerful application is in intramolecular cyclization reactions to form fused ring systems.

**Intramolecular Friedel-Crafts Cyclization:** A key reaction of **2-(2-bromoethyl)benzaldehyde** and its derivatives is intramolecular Friedel-Crafts cyclization. In this reaction, the bromoethyl group is converted into an electrophile by a Lewis acid, which is then attacked by the electron-rich aromatic ring to form a new six-membered ring. This is a common strategy for synthesizing tetralone scaffolds, which are important structural motifs in many pharmaceutical compounds.<sup>[5][6]</sup>



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